molecular formula C17H16N4O2 B11688225 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11688225
M. Wt: 308.33 g/mol
InChI Key: CSNAEZXALLKKFR-VCHYOVAHSA-N
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Description

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-hydroxy-5-methyl-4H-pyrazole-4-carbaldehyde with naphthalen-1-ylmethylideneacetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole ketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to its combination of the pyrazole and naphthalene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-15(17(23)21-19-11)9-16(22)20-18-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10,15H,9H2,1H3,(H,20,22)(H,21,23)/b18-10+

InChI Key

CSNAEZXALLKKFR-VCHYOVAHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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